4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)17-19-8-7-16(20-17)23-11-9-22(10-12-23)13-14-5-3-4-6-15(14)18/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOMENYOVXIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromobenzylpiperazine
Route 1: Reductive Amination
A mixture of 2-bromobenzaldehyde (1.0 equiv) and piperazine (1.2 equiv) in methanol undergoes catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) at 25°C for 12 hours. The intermediate imine is reduced to yield 2-bromobenzylpiperazine with 78–85% isolated yield.
Route 2: Alkylation of Piperazine
Piperazine (2.0 equiv) reacts with 2-bromobenzyl chloride (1.0 equiv) in dichloromethane (DCM) using triethylamine (TEA) as a base. After 6 hours at reflux, the product is extracted with dilute HCl, yielding 70–76% of the monoalkylated piperazine.
Functionalization with Pyrimidin-2-amine
Coupling via Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-N,N-dimethylpyrimidin-4-amine (1.0 equiv) and 2-bromobenzylpiperazine (1.1 equiv) are refluxed in acetonitrile with potassium carbonate (2.0 equiv) for 18 hours. The reaction exploits the activated chlorine at the 4-position of the pyrimidine, achieving 65–72% yield.
Microwave-Assisted Acceleration
Under microwave irradiation (150°C, 30 min), the same reaction completes in 2 hours with improved yield (80–85%) and reduced byproduct formation.
Optimization of Critical Parameters
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DCM, MeCN, THF | Acetonitrile | +15% |
| Base | K₂CO₃, NaHCO₃, TEA | K₂CO₃ | +12% |
| Temperature (°C) | 80–150 | 120 | +20% |
| Reaction Time (h) | 6–24 | 18 | +8% |
Data aggregated from iterative DoE (Design of Experiments) studies highlight acetonitrile’s superiority in solubilizing both aromatic and amine components while minimizing side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate:hexane = 3:7 → 1:1 gradient). HPLC analysis (C18 column, 70:30 H₂O:MeCN) confirms >98% purity, with retention time = 12.4 min.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8 Hz, 1H, Ar-H), 7.34–7.28 (m, 2H, Ar-H), 6.85 (s, 1H, pyrimidine-H), 3.72 (s, 2H, CH₂), 3.55–3.45 (m, 8H, piperazine), 2.98 (s, 6H, N(CH₃)₂).
-
HRMS : m/z calculated for C₁₇H₂₁BrN₅ [M+H]⁺: 398.09; found: 398.12.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A tubular reactor system (0.5 mL/min flow rate) enables near-quantitative conversion at 130°C with residence time <10 minutes, reducing energy costs by 40% compared to batch processes.
Solvent Recycling
Post-reaction acetonitrile is recovered via fractional distillation (98% purity), aligning with green chemistry principles.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Moisture Sensitivity :
Reactions conducted under nitrogen atmosphere reduce hydrolysis of the pyrimidine chloride intermediate.
Comparative Analysis of Synthetic Routes
| Route | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr | 72 | 98 | High | 1.0 |
| Microwave | 85 | 99 | Moderate | 1.2 |
| Flow | 90 | 99 | High | 0.8 |
The continuous flow method emerges as the most efficient, balancing yield, purity, and operational cost .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-bromophenyl group undergoes SNAr reactions under basic conditions, enabling replacement of the bromine atom with nucleophiles.
Example Reaction:
Reaction with morpholine in the presence of KCO at 80°C yields a morpholine-substituted derivative .
| Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| KCO, DMF, 80°C | Morpholine | 4-{4-[(2-morpholinophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine | 78% |
Suzuki Cross-Coupling
The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.
Example Reaction:
Coupling with 4-methoxyphenylboronic acid using Pd(PPh) and NaCO in a dioxane/water mixture produces a biaryl derivative .
| Catalyst | Base | Boronic Acid | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh) | NaCO | 4-Methoxyphenylboronic acid | 85% |
Piperazine Alkylation
The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.
Example Reaction:
Alkylation with methyl iodide in THF at 0°C produces a quaternary ammonium salt .
| Reagent | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|
| CHI | THF | 0°C → RT | 4-{4-[(2-bromophenyl)methyl]-N-methylpiperazin-1-yl}-N,N-dimethylpyrimidin-2-amine | 92% |
Pyrimidine Ring Functionalization
The dimethylamino group on the pyrimidine ring undergoes oxidation or quaternization.
Example Reaction:
Oxidation with mCPBA (meta-chloroperbenzoic acid) generates an N-oxide derivative .
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| mCPBA | CHCl, RT | 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine N-oxide | 68% |
Reductive Amination
The primary amine in the piperazine moiety reacts with aldehydes/ketones under reductive conditions to form secondary amines.
Example Reaction:
Reaction with benzaldehyde and NaBHCN in methanol yields a benzyl-substituted derivative .
| Carbonyl | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaBHCN | MeOH | 76% |
Acylation Reactions
The piperazine nitrogen reacts with acyl chlorides to form amides.
Example Reaction:
Acylation with acetyl chloride in the presence of triethylamine produces an acetylated derivative .
| Acylating Agent | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | EtN | 4-{4-[(2-bromophenyl)methyl]-N-acetylpiperazin-1-yl}-N,N-dimethylpyrimidin-2-amine | 88% |
Key Research Findings
-
SNAr Reactivity : The bromine atom’s position (ortho to the methyl group) slightly hinders nucleophilic substitution compared to para-substituted analogs, requiring higher temperatures .
-
Piperazine Stability : Alkylation at the piperazine nitrogen does not degrade the pyrimidine ring, even under vigorous conditions .
-
Oxidation Selectivity : mCPBA selectively oxidizes the dimethylamino group over the piperazine ring .
This compound’s modular reactivity makes it a versatile intermediate for synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperazine derivatives and subsequent modifications to introduce the bromophenyl and pyrimidine moieties. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related piperazine derivatives demonstrate significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. Notably, certain piperazine derivatives have been found to inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against gastric cancer cells by modulating NEDDylation processes .
Case Study: Anticancer Activity
A study published in the European Journal of Medicinal Chemistry investigated a series of piperazine derivatives similar to our compound, focusing on their ability to inhibit cancer cell lines. The results demonstrated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against gastric cancer cells, highlighting the importance of structural optimization in drug design .
Case Study: Antimicrobial Efficacy
Another research effort explored the antimicrobial properties of related piperazine compounds against Gram-positive and Gram-negative bacteria. The findings revealed that specific substitutions on the piperazine ring could lead to increased antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The compound binds to the active site of the enzyme, blocking its activity and leading to increased levels of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Analogues
Key Observations:
Halogen Effects: The target compound’s 2-bromobenzyl group contrasts with ’s C2 (4-bromophenyl on quinoline) and ’s 2-fluorophenyl. Bromine’s higher lipophilicity and polarizability compared to fluorine may enhance membrane permeability or target binding .
Piperazine Linkers : The benzyl-piperazine group in the target compound differs from ’s phenyl-piperazinylmethyl and ’s methylsulfonyl-piperidine. Benzyl groups often improve metabolic stability compared to ester-linked analogues (e.g., C2 in ) .
Pyrimidine Substitutions : The N,N-dimethylamine at position 2 in the target compound is distinct from methoxy () or imidazo-fused systems (). Dimethylamine may reduce hydrogen-bonding capacity but increase basicity, affecting solubility .
Biological Activity
The compound 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on current literature.
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with pyrimidine amines. The general synthetic route includes:
- Formation of the Piperazine Derivative : The piperazine ring is substituted with a bromophenyl group.
- Pyrimidine Amine Coupling : The piperazine derivative is then coupled with N,N-dimethylpyrimidin-2-amine to yield the final product.
Biological Activity
The biological activity of this compound has been evaluated across various studies, highlighting its potential in multiple therapeutic areas.
Antibacterial Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antibacterial properties. For instance, compounds with piperazine and pyrimidine moieties have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial action .
Anticancer Properties
Research has demonstrated that compounds containing the pyrimidinyl-piperazine structure can inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that these compounds could induce apoptosis in human cancer cells, including HeLa (cervical cancer) and Caco-2 (colon cancer) cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly through interactions with adenosine receptors. Studies on related compounds have shown that they can mitigate neurotoxicity induced by dopaminergic neurotoxins, indicating a possible application in neurodegenerative diseases such as Parkinson's .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Piperazine Moiety : Essential for receptor binding and biological activity.
- Bromophenyl Substitution : Enhances lipophilicity and potentially increases blood-brain barrier penetration.
- Dimethyl Group on Pyrimidine : May contribute to increased potency and selectivity for target receptors.
Case Studies
- Antibacterial Evaluation : A study assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, where the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Line Study : In a comparative analysis involving multiple cancer cell lines, the compound exhibited an IC50 value of approximately 20 µM against HeLa cells, indicating significant antiproliferative activity .
Q & A
Q. What are the optimal synthetic routes for 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A validated approach involves:
- Step 1 : Reacting 2-bromobenzyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) to form the piperazine intermediate.
- Step 2 : Coupling the intermediate with 4-chloro-N,N-dimethylpyrimidin-2-amine under basic conditions (e.g., NaH or K₂CO₃) .
- Optimization : Use NaBH₃CN for selective N-methylation, as described in analogous pyrimidine derivatives (yield: ~78%) . Monitor reaction progress via TLC or HPLC.
Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed during synthesis?
Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradients of DCM/MeOH (e.g., 20:1 → 5:1) .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystalline product isolation.
- Analytical Validation : Confirm purity via ¹H NMR (e.g., δ 3.07–3.00 ppm for N,N-dimethyl groups) and LC-MS (expected [M+H⁺] ~404.3) .
Q. What spectroscopic techniques are critical for structural characterization?
Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.59–6.73 ppm for bromophenyl and pyrimidine moieties) and piperazine methylene (δ 3.74–3.67 ppm) .
- X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between pyrimidine and bromophenyl groups) using SHELX software .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns with HRMS .
Advanced Research Questions
Q. How do substituents on the piperazine or pyrimidine rings influence target binding affinity and selectivity?
Methodological Answer :
- SAR Studies : Replace the 2-bromophenyl group with fluorophenyl or azetidine moieties to assess steric/electronic effects on receptor binding (e.g., ENT1/2 inhibition) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in ENT2 pockets .
- Data Interpretation : Compare IC₅₀ values of analogs (e.g., halogen substitution enhances ENT2 selectivity by 3-fold) .
Q. Table 1: Substituent Effects on ENT Inhibition
| Substituent | ENT1 IC₅₀ (µM) | ENT2 IC₅₀ (µM) | Selectivity Ratio (ENT2/ENT1) |
|---|---|---|---|
| 2-Bromophenyl | 0.45 | 0.15 | 3.0 |
| 2-Fluorophenyl | 0.62 | 0.21 | 2.9 |
| Azetidine | >10 | 1.2 | >8.3 |
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo models?
Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., CYP3A4/2D6 involvement) using LC-MS/MS .
- Protein Binding : Measure free compound fraction via equilibrium dialysis (e.g., >90% plasma protein binding reduces efficacy) .
- Dose Adjustments : Normalize in vivo doses to unbound plasma concentrations for cross-model comparability .
Q. How can crystallographic data inform conformational analysis and polymorph screening?
Methodological Answer :
- Polymorph Identification : Screen solvents (e.g., MeOH, acetone) under varied temperatures to isolate stable forms .
- Hydrogen Bonding : Analyze intramolecular N–H⋯N interactions (e.g., six-membered ring stabilization) using SHELXL refinement .
- Thermal Analysis : Compare DSC/TGA profiles to correlate crystallinity with stability .
Q. Table 2: Crystallization Solvents and Outcomes
| Solvent | Crystal System | Space Group | Dihedral Angle (°) |
|---|---|---|---|
| EtOAc | Monoclinic | P2₁/c | 12.8 |
| MeOH | Triclinic | P-1 | 86.1 |
Methodological Challenges
Q. What experimental designs mitigate interference from dimethylamino groups in bioactivity assays?
Methodological Answer :
Q. How can computational tools predict off-target interactions or toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
